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Compound of Interest
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Compound Name:
hydrochloride

Cat. No.: B045393

Introduction

Methyl 2-amino-2-phenylacetate hydrochloride, a key intermediate in the synthesis of
various pharmaceuticals, is a chiral a-amino acid ester whose purity and structural integrity are
paramount for drug development and manufacturing. Its chemical structure, comprising a
phenyl group and a methyl ester attached to a stereocenter, with the amino group protonated
as a hydrochloride salt, gives rise to a distinct spectroscopic fingerprint. This guide provides an
in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for this compound. The focus is on not only presenting the spectral
data but also elucidating the rationale behind the observed signals, thereby offering a
comprehensive resource for researchers and scientists in the field.

The structural elucidation of Methyl 2-amino-2-phenylacetate hydrochloride is fundamental
to quality control and reaction monitoring in synthetic processes. Spectroscopic techniques
provide a non-destructive and highly sensitive means to confirm the identity, purity, and
structure of the molecule. This guide will delve into the practical aspects of acquiring and
interpreting this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b045393?utm_src=pdf-interest
https://www.benchchem.com/product/b045393?utm_src=pdf-body
https://www.benchchem.com/product/b045393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For Methyl 2-amino-2-phenylacetate hydrochloride, both *H and 13C
NMR provide unambiguous evidence for its structure.

'H NMR Spectroscopy

The *H NMR spectrum of Methyl 2-amino-2-phenylacetate hydrochloride typically exhibits
four distinct signals corresponding to the aromatic protons, the methine proton, the amine
protons, and the methyl ester protons.

Table 1: *H NMR Spectral Data for Methyl 2-amino-2-phenylacetate hydrochloride

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
_ Aromatic protons
~7.4-7.6 Multiplet 5H
(CsH5s)
~5.2 Singlet 1H Methine proton (a-CH)
) Methyl ester protons
~3.7 Singlet 3H
(OCH5)
' ' Ammonium protons
Broad Signal Singlet 3H

(NHs*)

Note: The chemical shift of the ammonium protons can be variable and may exchange with
residual water in the solvent.

Interpretation and Experimental Rationale:

The downfield chemical shift of the aromatic protons (~7.4-7.6 ppm) is a direct consequence of
the deshielding effect of the benzene ring's 1t-system. The methine proton, directly attached to
the stereocenter, appears as a singlet around 5.2 ppm. Its chemical shift is influenced by the
adjacent electron-withdrawing phenyl, ester, and ammonium groups. The methyl ester protons
are observed as a sharp singlet at approximately 3.7 ppm, a characteristic region for such
functional groups. The protons of the ammonium group (NHs*) are often seen as a broad
singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.
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The integration of these signals (5:1:3:3) is a key diagnostic feature that confirms the relative
number of protons in the molecule.

3C NMR Spectroscopy

The 13C NMR spectrum provides complementary information, revealing the carbon framework
of the molecule.

Table 2: 13C NMR Spectral Data for Methyl 2-amino-2-phenylacetate hydrochloride

Chemical Shift (8) ppm Assighment

~169 Carbonyl carbon (C=0)

~135 Quaternary aromatic carbon (ipso-C)
~129-130 Aromatic carbons (CH)

~57 Methine carbon (a-C)

~53 Methyl ester carbon (OCH?5)

Interpretation and Experimental Rationale:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 169
ppm. The aromatic carbons resonate in the typical downfield region of 129-135 ppm. The
methine carbon, attached to the nitrogen, oxygen, and phenyl group, is found around 57 ppm.
The methyl carbon of the ester group appears at a characteristic chemical shift of about 53
ppm. The number and chemical shifts of these signals are in perfect agreement with the
proposed structure.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of Methyl 2-
amino-2-phenylacetate hydrochloride is as follows:

e Sample Preparation:
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o Accurately weigh approximately 10-20 mg of Methyl 2-amino-2-phenylacetate
hydrochloride.

o Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl
Sulfoxide (DMSO-ds) or Deuterium Oxide (D20)). The choice of solvent is critical as it
influences the chemical shifts and the observation of exchangeable protons. DMSO-ds is
often preferred as it can slow down the exchange of the NHs* protons, allowing for their
observation.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup:

o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal
dispersion.

o Tune and match the probe for the respective nucleus (*H or 3C).

o Shim the magnetic field to achieve good homogeneity, which is essential for sharp spectral
lines.

o Data Acquisition:
o For *H NMR:
» Acquire a standard one-pulse experiment.

» Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

» Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
o For 33C NMR:

» Acquire a proton-decoupled 3C NMR spectrum to simplify the spectrum to single lines
for each carbon.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b045393?utm_src=pdf-body
https://www.benchchem.com/product/b045393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

» Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180

ppm).

= Alarger number of scans will be required due to the lower natural abundance of :3C

(e.g., 1024 or more).

» Data Processing:

[¢]

[e]

o

o

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain a pure absorption lineshape.

Reference the spectrum using the residual solvent peak (e.g., DMSO-ds at 2.50 ppm for
'H and 39.52 ppm for 3C).

Integrate the *H NMR signals to determine the relative proton ratios.

molecule. The IR spectrum of Methyl 2-amino-2-phenylacetate hydrochloride displays

characteristic absorption bands.

Table 3: Key IR Absorption Bands for Methyl 2-amino-2-phenylacetate hydrochloride

Functional Group

Wavenumber (cm~?) Intensity .

Assignment
~3000-3300 Strong, Broad N-H stretching (of NH3™")
~1740 Strong, Sharp C=0 stretching (of ester)

) C=C stretching (of aromatic

~1600, ~1490 Medium )

ring)
~1220 Strong C-O stretching (of ester)

C-H out-of-plane bending
~700-750 Strong

(monosubstituted benzene)
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Interpretation and Experimental Rationale:

The most prominent feature in the IR spectrum is the strong, broad absorption in the 3000-
3300 cm~1 region, which is characteristic of the N-H stretching vibrations of the ammonium salt
(NHs™*). The sharp and intense peak around 1740 cm~1 is a clear indicator of the carbonyl
(C=0) group of the methyl ester. The presence of the aromatic ring is confirmed by the C=C
stretching vibrations around 1600 and 1490 cm~1. The strong absorption at approximately 1220
cm~1 corresponds to the C-O stretching of the ester linkage. Finally, the strong bands in the
700-750 cm~1 region are indicative of the out-of-plane C-H bending of a monosubstituted
benzene ring.

Experimental Protocol: IR Spectroscopy

The following protocol outlines the acquisition of an IR spectrum using the Attenuated Total
Reflectance (ATR) technique, which is a common and convenient method for solid samples.

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background
spectrum of the clean, empty ATR accessory.

o Place a small amount of the solid Methyl 2-amino-2-phenylacetate hydrochloride
powder onto the ATR crystal.

o Data Acquisition:

o Apply pressure to the sample using the ATR pressure arm to ensure good contact
between the sample and the crystal.

o Acquire the IR spectrum over the desired range (e.g., 4000-400 cm™1).
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.
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o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which is invaluable for confirming the molecular weight and deducing structural
features. For a hydrochloride salt like Methyl 2-amino-2-phenylacetate hydrochloride, the
analysis is typically performed on the free base, as the HCl is usually lost during the ionization
process. The mass spectrum of the free base, Methyl 2-amino-2-phenylacetate, is therefore

highly relevant.[1]
Expected Fragmentation Pattern:

The molecular ion of the free base (CoH11NO2) has a molecular weight of 165.19 g/mol .[1]
Under electron ionization (El), the molecular ion ([M]*") will undergo fragmentation.

Table 4: Expected Key Fragments in the Mass Spectrum of Methyl 2-amino-2-phenylacetate

miz Proposed Fragment
165 [CoH11NO2]*" (Molecular lon)
106 [C7HsN]* (Loss of 'COOCHs3)
77 [CeHs]* (Phenyl cation)

Interpretation and Rationale:

The molecular ion peak at m/z 165 confirms the molecular formula of the free base. A major
fragmentation pathway for a-amino esters is the cleavage of the bond between the a-carbon
and the ester group. This results in the loss of a methoxycarbonyl radical ( COOCHs, mass 59),
leading to the formation of a stable benzylic iminium ion at m/z 106. This fragment is often the
base peak in the spectrum.[1] Further fragmentation of the phenyl-containing fragments can
lead to the phenyl cation at m/z 77.

Experimental Protocol: Mass Spectrometry (GC-MS)
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The following is a general protocol for acquiring a mass spectrum of the free base using Gas
Chromatography-Mass Spectrometry (GC-MS) with an Electron lonization (EI) source.

e Sample Preparation:

o Prepare a dilute solution of the free base (Methyl 2-amino-2-phenylacetate) in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate). The hydrochloride salt can be
converted to the free base by neutralization with a mild base and extraction.

o Inject a small volume (e.g., 1 pL) of the solution into the GC-MS system.

e GC Separation:

o Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate
the analyte from any impurities.

o Employ a temperature program that allows for the elution of the compound as a sharp
peak.

o MS Detection:

o The eluent from the GC column is introduced into the ion source of the mass
spectrometer.

o Use a standard electron ionization energy of 70 eV.

o Scan a mass range that includes the expected molecular ion and fragment masses (e.g.,
m/z 40-200).

o Data Analysis:

o

Identify the peak corresponding to Methyl 2-amino-2-phenylacetate in the total ion
chromatogram (TIC).

o

Extract the mass spectrum for that peak.

[¢]

Identify the molecular ion peak and the major fragment ions. Compare the obtained
spectrum with library spectra for confirmation.
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Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of Methyl 2-amino-2-
phenylacetate hydrochloride is outlined below.

Sample Preparation

Methyl 2-amino-2-phenylacetate
hydrochloride Sample

Spectrosc; })ic Analysis

\ \
NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H & 3C) (ATR or KBr) (GC-MS of free base)
Data Interpretation

\ \

IR Spectrum: Mass Spectrum:
Characteristic Absorptions Molecular lon, Fragmentation

\

1H & 13C Spectra:
Chemical Shifts, Multiplicity,
Integration

Final Confirmation

\ \{

Structural

Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of Methyl 2-amino-2-phenylacetate
hydrochloride.

Conclusion
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The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and
unambiguous characterization of Methyl 2-amino-2-phenylacetate hydrochloride. Each
technique offers unique and complementary information that, when considered together,
confirms the molecular structure, the presence of key functional groups, and the molecular
weight. The protocols and interpretations provided in this guide serve as a valuable resource
for scientists and researchers, ensuring the accurate identification and quality assessment of
this important pharmaceutical intermediate. Adherence to rigorous experimental procedures
and a thorough understanding of the principles behind spectral interpretation are essential for
maintaining the highest standards of scientific integrity in drug development and manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b045393#spectroscopic-data-for-methyl-
2-amino-2-phenylacetate-hydrochloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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